molecular formula C6H11Cl B13199531 4-Chloro-3,3-dimethylbut-1-ene

4-Chloro-3,3-dimethylbut-1-ene

Cat. No.: B13199531
M. Wt: 118.60 g/mol
InChI Key: VKFDNWKLZWLWJW-UHFFFAOYSA-N
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Description

4-Chloro-3,3-dimethylbut-1-ene is an organic compound with the molecular formula C6H11Cl It is a chlorinated derivative of 3,3-dimethylbut-1-ene, characterized by the presence of a chlorine atom attached to the fourth carbon of the butene chain

Preparation Methods

Synthetic Routes and Reaction Conditions

4-Chloro-3,3-dimethylbut-1-ene can be synthesized through several methods. One common approach involves the chlorination of 3,3-dimethylbut-1-ene using chlorine gas in the presence of a radical initiator such as ultraviolet light or a peroxide. The reaction typically proceeds via a free radical mechanism, resulting in the substitution of a hydrogen atom with a chlorine atom.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification steps such as distillation or recrystallization may be employed to isolate the desired compound.

Chemical Reactions Analysis

Types of Reactions

4-Chloro-3,3-dimethylbut-1-ene undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atom can be replaced by other nucleophiles, such as hydroxide ions, leading to the formation of alcohols.

    Addition Reactions: The double bond in the butene chain can participate in addition reactions with halogens, hydrogen halides, and other electrophiles.

    Oxidation Reactions: The compound can be oxidized to form epoxides or other oxygen-containing derivatives.

Common Reagents and Conditions

    Substitution Reactions: Reagents such as sodium hydroxide or potassium hydroxide in aqueous or alcoholic solutions.

    Addition Reactions: Halogens (e.g., bromine, chlorine) or hydrogen halides (e.g., hydrogen chloride) under mild conditions.

    Oxidation Reactions: Oxidizing agents such as potassium permanganate or m-chloroperoxybenzoic acid.

Major Products Formed

    Substitution Reactions: Formation of 4-hydroxy-3,3-dimethylbut-1-ene.

    Addition Reactions: Formation of 4,4-dihalo-3,3-dimethylbutane derivatives.

    Oxidation Reactions: Formation of this compound oxide.

Scientific Research Applications

4-Chloro-3,3-dimethylbut-1-ene has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Studied for its potential interactions with biological molecules and its effects on cellular processes.

    Medicine: Investigated for its potential use in the development of pharmaceuticals and therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 4-chloro-3,3-dimethylbut-1-ene involves its reactivity towards nucleophiles and electrophiles. The presence of the chlorine atom and the double bond in the butene chain makes it susceptible to various chemical transformations. The compound can form carbocations or radicals during reactions, which can further undergo rearrangements or substitutions. The molecular targets and pathways involved depend on the specific reaction conditions and reagents used.

Comparison with Similar Compounds

Similar Compounds

    3,3-Dimethylbut-1-ene: Lacks the chlorine atom, resulting in different reactivity and applications.

    4-Bromo-3,3-dimethylbut-1-ene: Similar structure but with a bromine atom instead of chlorine, leading to variations in reactivity and chemical behavior.

    4-Chloro-2,3-dimethylbut-1-ene: Positional isomer with the chlorine atom attached to a different carbon, affecting its chemical properties.

Uniqueness

4-Chloro-3,3-dimethylbut-1-ene is unique due to the specific positioning of the chlorine atom and the double bond, which imparts distinct reactivity and potential applications. Its ability to undergo a variety of chemical reactions makes it a valuable compound in organic synthesis and research.

Properties

Molecular Formula

C6H11Cl

Molecular Weight

118.60 g/mol

IUPAC Name

4-chloro-3,3-dimethylbut-1-ene

InChI

InChI=1S/C6H11Cl/c1-4-6(2,3)5-7/h4H,1,5H2,2-3H3

InChI Key

VKFDNWKLZWLWJW-UHFFFAOYSA-N

Canonical SMILES

CC(C)(CCl)C=C

Origin of Product

United States

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